molecular formula C8H15ClN2O2 B6196096 1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride CAS No. 2694728-19-1

1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride

Cat. No.: B6196096
CAS No.: 2694728-19-1
M. Wt: 206.7
InChI Key:
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Description

1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride is a versatile small molecule scaffold used in various scientific research fields. This compound is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like halides or amines replace functional groups on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride
  • 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

Uniqueness

1-oxa-3,8-diazaspiro[46]undecan-2-one hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical reactivity and biological activity

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride involves the reaction of 1,6-diaminohexane with ethyl chloroformate to form the intermediate compound, which is then reacted with 1,3-propanediol to form the final product.", "Starting Materials": [ "1,6-diaminohexane", "ethyl chloroformate", "1,3-propanediol", "hydrochloric acid", "diethyl ether", "sodium bicarbonate" ], "Reaction": [ "Step 1: 1,6-diaminohexane is dissolved in diethyl ether and cooled to 0°C.", "Step 2: Ethyl chloroformate is added dropwise to the solution while stirring.", "Step 3: The reaction mixture is stirred for 2 hours at room temperature.", "Step 4: The mixture is then filtered and the filtrate is washed with water and dried over sodium bicarbonate.", "Step 5: The solvent is removed under reduced pressure to obtain the intermediate compound.", "Step 6: The intermediate compound is dissolved in ethanol and 1,3-propanediol is added.", "Step 7: The reaction mixture is refluxed for 6 hours.", "Step 8: The solvent is removed under reduced pressure and the residue is dissolved in hydrochloric acid.", "Step 9: The solution is filtered and the filtrate is evaporated to dryness to obtain the final product as a hydrochloride salt." ] }

CAS No.

2694728-19-1

Molecular Formula

C8H15ClN2O2

Molecular Weight

206.7

Purity

95

Origin of Product

United States

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